REACTION_CXSMILES
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Cl[C:2]1[N:10]=[CH:9][N:8]=[C:7]2[C:3]=1[N:4]=[C:5]([CH2:15][C:16]1[CH:21]=[C:20]([O:22][CH3:23])[CH:19]=[CH:18][C:17]=1[O:24][CH3:25])[N:6]2[CH2:11][CH2:12][CH2:13][CH3:14].[NH4+:26].[OH-]>O1CCOCC1>[CH3:25][O:24][C:17]1[CH:18]=[CH:19][C:20]([O:22][CH3:23])=[CH:21][C:16]=1[CH2:15][C:5]1[N:6]([CH2:11][CH2:12][CH2:13][CH3:14])[C:7]2[C:3]([N:4]=1)=[C:2]([NH2:26])[N:10]=[CH:9][N:8]=2 |f:1.2|
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Conditions are dynamic
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1
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Details
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See reaction.notes.procedure_details.
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Type
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TEMPERATURE
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Details
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the mixture was then heated at 100 C in a seal tube for 48 h
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Duration
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48 h
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Type
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CUSTOM
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Details
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Solvent was removed by azeotrope distillation with toluene
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Type
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CUSTOM
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Details
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Purification on a silica gel column (see above)
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Name
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Type
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product
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Smiles
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COC1=C(CC=2N(C3=NC=NC(=C3N2)N)CCCC)C=C(C=C1)OC
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |